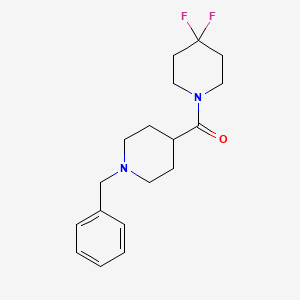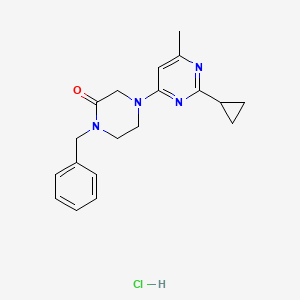![molecular formula C16H17F3N4 B12263522 4-(4-{[3-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12263522.png)
4-(4-{[3-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-{[3-(Trifluorométhyl)phényl]méthyl}pipérazin-1-yl)pyrimidine est un composé organique complexe qui présente un cycle pipérazine substitué par un groupe trifluorométhylphényle et un cycle pyrimidine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 4-(4-{[3-(Trifluorométhyl)phényl]méthyl}pipérazin-1-yl)pyrimidine implique généralement plusieurs étapes. Une méthode courante consiste en la cyclisation de dérivés de 1,2-diamine avec des sels de sulfonium, suivie de réactions de cyclisation intramoléculaire sélectives . Une autre approche implique la réaction de 1,2-diamines protégées avec du triflate de 2-bromoéthyldiphénylsulfonium dans des conditions basiques .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas largement documentées, mais elles impliquent probablement des processus de synthèse à plusieurs étapes similaires avec une optimisation pour l'échelle, le rendement et la pureté. L'utilisation de techniques automatisées et parallèles de synthèse en phase solide peut améliorer l'efficacité et la capacité de production .
Analyse Des Réactions Chimiques
Types de réactions
4-(4-{[3-(Trifluorométhyl)phényl]méthyl}pipérazin-1-yl)pyrimidine peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels supplémentaires ou modifier les groupes fonctionnels existants.
Réduction : Cette réaction peut être utilisée pour réduire des groupes fonctionnels spécifiques au sein de la molécule.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre, modifiant potentiellement les propriétés du composé.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l'hydrure de lithium et de l'aluminium, et des nucléophiles pour les réactions de substitution. Les conditions réactionnelles impliquent généralement des températures contrôlées, des solvants comme le dichlorométhane et des catalyseurs pour faciliter les réactions .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels, augmentant la polyvalence du composé .
Applications de la recherche scientifique
4-(4-{[3-(Trifluorométhyl)phényl]méthyl}pipérazin-1-yl)pyrimidine a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme brique élémentaire pour synthétiser des molécules plus complexes.
Biologie : Elle sert d'outil pour étudier les voies et les interactions biologiques.
Industrie : Elle peut être utilisée dans le développement de produits pharmaceutiques et d'agrochimiques.
Mécanisme d'action
Le mécanisme d'action de 4-(4-{[3-(Trifluorométhyl)phényl]méthyl}pipérazin-1-yl)pyrimidine implique son interaction avec des cibles moléculaires et des voies spécifiques. Il a été démontré qu'elle inhibe le stress du réticulum endoplasmique, l'apoptose et la voie inflammatoire NF-kB, contribuant à ses effets neuroprotecteurs et anti-inflammatoires . La capacité du composé à moduler ces voies en fait un candidat prometteur pour des applications thérapeutiques.
Applications De Recherche Scientifique
4-(4-{[3-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a tool for studying biological pathways and interactions.
Industry: It can be used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(4-{[3-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway, contributing to its neuroprotective and anti-inflammatory effects . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-méthyl-5-{4-[3-(trifluorométhyl)phényl]pipérazin-1-yl}-1H-1,2,4-triazol-3-amine
- 4-(Trifluorométhyl)benzylamine
- 4-(trifluorométhyl)phénol
Unicité
Comparée à des composés similaires, 4-(4-{[3-(Trifluorométhyl)phényl]méthyl}pipérazin-1-yl)pyrimidine se distingue par sa combinaison unique d'un cycle pipérazine, d'un groupe trifluorométhylphényle et d'un cycle pyrimidine. Cette structure confère des propriétés chimiques et biologiques distinctes, la rendant particulièrement efficace pour moduler des voies moléculaires spécifiques et offrir des avantages thérapeutiques potentiels .
Propriétés
Formule moléculaire |
C16H17F3N4 |
|---|---|
Poids moléculaire |
322.33 g/mol |
Nom IUPAC |
4-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C16H17F3N4/c17-16(18,19)14-3-1-2-13(10-14)11-22-6-8-23(9-7-22)15-4-5-20-12-21-15/h1-5,10,12H,6-9,11H2 |
Clé InChI |
POLUUURNLNZXTQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2=CC(=CC=C2)C(F)(F)F)C3=NC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B12263454.png)
![3-[2-Methoxy-4-(methylsulfanyl)butyl]-1-(3-methoxyphenyl)urea](/img/structure/B12263456.png)
![N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12263457.png)
![6-Chloro-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]quinoline](/img/structure/B12263461.png)
![4,7-Dimethoxy-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12263464.png)


![4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-ethylpyrimidine](/img/structure/B12263477.png)
![4-[6-Methyl-2-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12263480.png)
![4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B12263481.png)

![N-methyl-N-{1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12263497.png)
![4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-1lambda6-thiane-1,1-dione](/img/structure/B12263503.png)
![2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B12263513.png)
